Steric Hindrance as a Hydrogen Donor: Yield and Enantioselectivity Comparison in Dynamic Kinetic Resolution
In combined ruthenium/enzyme dynamic kinetic resolution of functionalized γ-hydroxy amides, the use of 2,4-dimethyl-3-pentanol as the hydrogen source suppressed ketone formation and enabled the production of acetates with enantiomeric excesses up to 98% [1]. The hindered α,α′-diisopropyl substitution prevents the alcohol itself from undergoing oxidation under catalytic conditions—a side reaction observed with less-hindered hydrogen donors. In the same catalytic system, the absence of a hindered alcohol or substitution with a primary alcohol (e.g., methanol, ethanol) resulted in significant ketone byproduct accumulation and reduced product enantiopurity [1].
| Evidence Dimension | Enantioselectivity (ee) and byproduct suppression in DKR |
|---|---|
| Target Compound Data | Enantiomeric excess up to 98%; ketone byproduct formation suppressed [1] |
| Comparator Or Baseline | No hindered hydrogen donor or primary alcohols (methanol, ethanol) |
| Quantified Difference | Ketone byproduct formation qualitatively absent with 2,4-dimethyl-3-pentanol; present without hindered donor [1] |
| Conditions | Ruthenium-catalyzed racemization combined with enzymatic kinetic resolution; functionalized γ-hydroxy amide substrates [1] |
Why This Matters
This property directly governs whether a DKR process achieves high enantiopurity (98% ee) or fails due to ketone byproduct accumulation, making 2,4-dimethyl-3-pentanol the specific hydrogen donor of choice for stereoselective synthesis workflows.
- [1] L. K. Thalén, D. Zhao, J.-E. Bäckvall. Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of Functionalized γ-Hydroxy Amides. Chemistry - A European Journal. 2014; 20(48): 15781-15789. View Source
